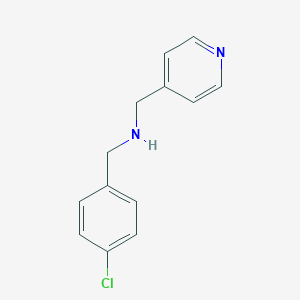
N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and a pyridine ring attached to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-aminomethylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanone, while reduction could produce N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanol.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromobenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a bromine atom instead of chlorine.
N-(4-methylbenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a methyl group instead of chlorine.
N-(4-fluorobenzyl)-1-(pyridin-4-yl)methanamine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
N-(4-chlorobenzyl)-1-(pyridin-4-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H13ClN2 |
|---|---|
Poids moléculaire |
232.71g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C13H13ClN2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-8,16H,9-10H2 |
Clé InChI |
INIBWQHGQYJGEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)Cl |
SMILES canonique |
C1=CC(=CC=C1CNCC2=CC=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















